molecular formula C7H5Cl2NO B8813610 3,4-Dichlorobenzaldoxime

3,4-Dichlorobenzaldoxime

Cat. No. B8813610
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03983246

Procedure details

A solution of 34.3 g of sodium hydroxide in 50 ml of water was slowly added to a solution prepared by mixing a solution of 47.5 g of hydroxylamine hydrochloride in 60 ml of water with a solution of 100 g of 3,4-dichlorobenzaldehyde in 300 ml of ethanol. The mixture was heated at reflux on a steam bath for half an hour, then stirred at ambient temperature for 16 hours. The separated solid was collected and the filtrate was poured into 600 ml of ice. Carbon dioxide was bubbled into the cold aqueous mixture for 30 minutes and the solid which separated was collected by filtration. The solids were triturated with hot methylene chloride and the methylene chloride removed to give 83.3 g of crude 3,4-dichlorobenzaldoxime which was used without further purification.
Quantity
34.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[NH2:4]O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[Cl:15])[CH:10]=O>O.C(O)C>[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[Cl:15])[CH:10]=[N:4][OH:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
47.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux on a steam bath for half an hour
CUSTOM
Type
CUSTOM
Details
The separated solid was collected
ADDITION
Type
ADDITION
Details
the filtrate was poured into 600 ml of ice
CUSTOM
Type
CUSTOM
Details
Carbon dioxide was bubbled into the cold aqueous mixture for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solids were triturated with hot methylene chloride
CUSTOM
Type
CUSTOM
Details
the methylene chloride removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C=NO)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 83.3 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.